GPR35 Antagonism: Definitive Inactivity vs. Potent Reference Antagonist CID2745687
In a BRET-based GPR35 antagonism assay employing zaprinast (300 µM) as agonist and CID2745687 (10 µM) as positive control, oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate showed no inhibition and is classified as inactive (IC50 > 100 µM) [1]. In contrast, the reference antagonist CID2745687 is a reversible, competitive GPR35 antagonist with a Ki of 12.8 nM and an IC50 of 160 nM against zaprinast-mediated GPR35 activation . This >7,800-fold difference in potency (based on the lower-bound estimate) establishes that the target compound lacks GPR35 antagonism, making it suitable as a negative control or for counter-screening applications [1].
| Evidence Dimension | GPR35 antagonism potency (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 > 100 µM (inactive at highest concentration tested) |
| Comparator Or Baseline | CID2745687: Ki = 12.8 nM; IC50 = 160 nM (zaprinast-stimulated GPR35) |
| Quantified Difference | >7,800-fold lower potency; compound classified as inactive |
| Conditions | BRET-based SPASM sensor assay; human GPR35; agonist: 300 µM zaprinast; positive control: 10 µM CID2745687; reference antagonist Ki measured by competitive binding; IC50 measured by functional BRET inhibition |
Why This Matters
Confirms the compound is not a GPR35 ligand, directly informing its utility as a selectivity control in GPCR screening cascades where GPR35 off-target activity must be excluded.
- [1] ECBD Database. Assay EOS300038 – GPR35 antagonism; Compound EOS93722 annotation. European Chemical Biology Database. https://ecbd.eu/assays/EOS300038 (accessed 2026-04-29). View Source
